Product packaging for Tiliacorine(Cat. No.:)

Tiliacorine

Cat. No.: B1212292
M. Wt: 576.7 g/mol
InChI Key: DQIJJKSVYLLDQW-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiliacorine is a bisbenzylisoquinoline (BBI) alkaloid naturally found in climbing shrubs of the Tiliacora genus, such as Tiliacora racemosa . This compound class is known for a wide spectrum of notable pharmacological activities. Research into this compound and related alkaloids has highlighted its potential in several scientific areas. It has demonstrated significant antibacterial activity , particularly against Gram-positive organisms, making it a candidate for antimicrobial research . Furthermore, bisbenzylisoquinoline alkaloids have shown promising nootropic effects , suggesting this compound could be valuable for neuroscience studies aimed at cognitive enhancement and understanding neurodegenerative diseases . Preliminary studies on related compounds also indicate potential for cytotoxic and antineoplastic activities , supporting its investigation in oncology research . The primary mechanism of action for many BBI alkaloids involves the intercalation into DNA and inhibition of topoisomerase II, which can disrupt DNA synthesis and lead to apoptosis in target cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N2O5 B1212292 Tiliacorine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H36N2O5

Molecular Weight

576.7 g/mol

IUPAC Name

(8S,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol

InChI

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28-/m0/s1

InChI Key

DQIJJKSVYLLDQW-NSOVKSMOSA-N

SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

Isomeric SMILES

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

Canonical SMILES

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC

Synonyms

tiliacorinine

Origin of Product

United States

Origin and Isolation Methodologies of Tiliacorine

Advanced Extraction Techniques for Tiliacorine Isolation

Emerging Green Chemistry Approaches in this compound Extraction

In line with the principles of sustainable science, green extraction techniques are gaining prominence for isolating phytochemicals. mdpi.comwiley-vch.de These methods aim to reduce the consumption of hazardous organic solvents, lower energy usage, and minimize waste generation. wiley-vch.deniscpr.res.in While the literature specifically detailing the application of these methods for this compound is still emerging, techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are highly relevant.

Microwave-Assisted Extraction utilizes microwave energy to heat the solvents and plant matrix, which can significantly accelerate the extraction process and reduce solvent volume. japsonline.com Studies on other plant materials have shown that optimizing parameters like microwave power, temperature, and time can lead to high extraction yields of target compounds. japsonline.com Ultrasound-Assisted Extraction employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which often results in faster extractions with less solvent. chemmethod.com Supercritical Fluid Extraction, commonly using carbon dioxide (CO₂), offers a highly selective and environmentally benign alternative to organic solvents. chemmethod.com By modifying pressure and temperature, the solvating power of supercritical CO₂ can be tuned to selectively extract specific compounds. chemmethod.com These green technologies represent promising future directions for a more efficient and sustainable isolation of this compound. researchgate.net

Chromatographic Purification Strategies for this compound

Following initial extraction, the crude alkaloid mixture requires sophisticated purification strategies to isolate this compound from other closely related compounds, such as its diastereomer, tiliacorinine (B1221359). tci-thaijo.orgresearchgate.net Chromatographic techniques are central to this purification process. smolecule.com

Column Chromatography Techniques for Crude Extract Separation

Column chromatography is a fundamental and widely used method for the initial separation of the crude alkaloid extract. tci-thaijo.orgkoreascience.krkoreascience.kr In this technique, the extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. koreascience.kr A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column.

Separation is achieved based on the differential affinities of the compounds in the extract for the stationary and mobile phases. For the separation of this compound, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased. A typical solvent system involves mixtures of chloroform (B151607) and methanol (B129727) in increasing polarity. koreascience.kr This method effectively separates the diastereomeric alkaloids, tiliacorinine and this compound. tci-thaijo.org In some protocols, ion-exchange resins have also been utilized for the separation of these alkaloids. tci-thaijo.org

Table 2: Column Chromatography Parameters for this compound Separation

Stationary Phase Mobile Phase System Plant Source Outcome Reference(s)
Silica Gel Chloroform and Methanol (increasing polarity) Tiliacora racemosa Isolation of this compound koreascience.kr
Silica Gel Not specified Tiliacora triandra Separation of tiliacorinine and this compound tci-thaijo.orgsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for this compound Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers superior resolution and speed compared to traditional column chromatography. researchgate.net It is used for both the final purification (preparative HPLC) and the quantitative analysis (analytical HPLC) of this compound. rotachrom.comharvardapparatus.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis and purification of alkaloids and other biomolecules. harvardapparatus.comshimadzu.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. scielo.org.mx The separation of complex mixtures like plant extracts often requires optimizing several parameters, including the mobile phase composition, pH, column temperature, and the use of ion-pairing agents to improve peak shape and resolution. elementlabsolutions.com Denaturing HPLC, which involves higher temperatures, can also be employed for analyzing complex biomolecules. elementlabsolutions.com While specific, detailed HPLC protocols for this compound are not extensively published, the general principles of alkaloid separation by HPLC are directly applicable. researchgate.net

Counter-Current Distribution and Other Advanced Separation Methods

Before the widespread availability of preparative HPLC, Counter-Current Distribution (CCD) was a crucial technique for separating compounds with very similar chemical properties. ias.ac.in CCD is a multistage liquid-liquid extraction method that separates substances based on their differential partitioning between two immiscible liquid phases. britannica.com The process involves a series of transfers where the two liquid phases are mixed, allowed to equilibrate, and then separated, with the phases moving in opposite directions. britannica.com This technique was historically used in combination with chromatography to successfully isolate this compound and tiliacorinine, a task that is challenging due to their diastereomeric nature. tci-thaijo.orgias.ac.in Though largely superseded by modern chromatographic methods like preparative HPLC and counter-current chromatography for efficiency, CCD remains a valid principle for challenging separations. ias.ac.innih.gov

Crystallization and Isolation Yield Optimization for this compound Research

Crystallization is often the final step in the purification process, employed after chromatographic separation to obtain this compound in a highly pure, crystalline form. tci-thaijo.orgresearchgate.net The chromatographically purified fractions containing this compound are concentrated, and the compound is induced to crystallize from a suitable solvent or solvent mixture. This process not only yields a pure product but is also essential for subsequent structural elucidation by techniques like X-ray crystallography.

Optimizing the isolation yield is a key area of research. This involves the systematic adjustment of various extraction parameters, such as the choice of solvent, solid-to-solvent ratio, extraction temperature, and duration. japsonline.comnih.gov Methodologies like Response Surface Methodology (RSM) can be used to statistically design experiments and identify the optimal conditions for maximizing the extraction yield of the target compound. nih.gov

Table 3: Reported Isolation Yields of this compound

Plant Source Yield (%) Isolation Method Reference(s)
Tiliacora triandra root 0.0029 Solvent extraction, column chromatography, crystallization tci-thaijo.orgresearchgate.nettci-thaijo.orgresearchgate.net

Structural Elucidation and Characterization of Tiliacorine

Confirmation of this compound's Bisbenzylisoquinoline Dibenzodioxine Architecture

The structural elucidation of this compound has definitively established its classification as a dimeric bisbenzylisoquinoline alkaloid characterized by a dibenzodioxine scaffold and a direct diphenyl linkage insaindia.res.inias.ac.in. This architecture signifies the fusion of two benzylisoquinoline units, bridged by an ether linkage forming the dibenzodioxine core, and connected by a carbon-carbon bond between their phenyl moieties researchgate.netinsaindia.res.inias.ac.in.

The confirmation of this intricate structure was achieved through a combination of sophisticated analytical techniques:

Spectroscopic Analysis: Sophisticated spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS), were instrumental in identifying and characterizing this compound researchgate.netresearchgate.net. The UV spectrum of this compound exhibited absorption patterns consistent with a dibenzodioxine template, supporting the presence of this chromophore ias.ac.in.

Mass Spectrometry (MS): High-resolution mass spectrometry, such as Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS), provided crucial data for determining the molecular formula of this compound as C₃₆H₃₆N₂O₅, with an observed mass-to-charge ratio ([M-H]⁻) of 575.3 researchgate.net. The exact mass has been calculated to be 576.26242225 Da nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H-NMR and ¹³C-NMR analyses were pivotal in mapping the molecular framework. ¹H-NMR spectra revealed characteristic signals for N-methyl and O-methyl groups, as well as aromatic protons, and indicated the presence of a cryptophenolic hydroxyl group ias.ac.in. Advanced 2D NMR techniques, including COSY, TOCSY, ROESY, HMBC, and HSQC, were employed to establish connectivity and confirm the proposed structures of this compound and related compounds researchgate.net.

Chemical Degradation Studies: Chemical degradation experiments played a significant role in confirming the structural arrangement. For instance, alkaline permanganate (B83412) oxidation of O-methyl-tiliacorine dimethiodide yielded characteristic degradation products, including a dibenzodioxin derivative and a diphenyldicarboxylic acid. These fragmentation patterns provided strong evidence for the dibenzodioxine system and the direct phenyl-phenyl linkage within the molecule ias.ac.in.

X-ray Crystallography: While direct X-ray crystallographic data for this compound itself is not extensively detailed in the provided search snippets, this technique is a fundamental and definitive method for determining the three-dimensional atomic structure of crystalline compounds wikipedia.orgnih.govlibretexts.org. X-ray crystallography has been successfully applied to elucidate the structures of related alkaloids, confirming complex molecular architectures and stereochemistry insaindia.res.inwikipedia.orgresearchgate.net.

Comparative Structural Analysis with Diastereomers and Related Alkaloids (e.g., Tiliacorinine)

Key Structural Differences and Comparisons:

Stereochemistry: The primary distinction between this compound and Tiliacorinine (B1221359) lies in their stereochemistry. This compound has been assigned the (1R, 1′S) configuration at its chiral centers, while Tiliacorinorine possesses the (S,S) configuration at these same positions researchgate.netnih.gov. This difference in the spatial arrangement of atoms at these stereocenters classifies them as diastereomers researchgate.netwikipedia.org.

NMR Spectral Differentiation: Subtle differences in their NMR spectra allow for their differentiation. For example, ¹H-NMR studies have shown that the resonance of the 2'-N-CH₃ group in this compound appears at a lower field compared to that in Tiliacorinine, aiding in their structural distinction ias.ac.intci-thaijo.org.

Related Alkaloids: this compound and Tiliacorinine are part of a larger family of bisbenzylisoquinoline alkaloids isolated from Tiliacora species. These include nortiliacorinine A and B, which are N-desmethyl derivatives of Tiliacorinine researchgate.netias.ac.in. Other structurally related compounds identified from these plants include Tiliamosine, Tiliaresine, Tiliacosine, and Tiliasine researchgate.netniscpr.res.inacs.org. Comparative analyses of their NMR spectral data have been crucial in establishing the structural relationships within this alkaloid group researchgate.net.

Comparative Data Table:

FeatureThis compoundTiliacorinine
Molecular Formula C₃₆H₃₆N₂O₅C₃₆H₃₆N₂O₅
Molecular Weight 576.7 g/mol (576.26242225 Da nih.gov)576.7 g/mol
Chemical Class Diphenyl bisbenzylisoquinoline alkaloidDiphenyl bisbenzylisoquinoline alkaloid
Key Structural Feature Dibenzodioxine scaffold, diphenyl linkageDibenzodioxine scaffold, diphenyl linkage
Stereochemistry (1R, 1′S) configuration researchgate.netnih.gov(S,S) configuration researchgate.net
Relationship Diastereomer of Tiliacorinine researchgate.netresearchgate.nettci-thaijo.orgDiastereomer of this compound researchgate.netresearchgate.nettci-thaijo.org
NMR Distinction 2'-N-CH₃ resonance at lower field tci-thaijo.org2'-N-CH₃ resonance at higher field tci-thaijo.org

List of Compounds Mentioned:

this compound

Tiliacorinine

Nortiliacorinine A

Nortiliacorinine B

Tiliamosine

Tiliaresine

Tiliacosine

Tiliasine

Synthetic Endeavors and Derivative Design for Tiliacorine

Total Synthesis Approaches to the Tiliacorine Framework

The total synthesis of bisbenzylisoquinoline (BBIQ) alkaloids like this compound is characterized by the challenge of constructing a macrocyclic structure containing two stereogenic centers and two diaryl ether linkages. escholarship.org Synthetic chemists have devised several strategies to assemble this complex architecture.

The construction of the this compound core relies on the formation of two key structural features: the tetrahydroisoquinoline (THIQ) units and the diaryl ether bridges that link them. uni-muenchen.de Two fundamental approaches exist: one where the diaryl ether bonds are formed first, followed by the elaboration of the isoquinoline (B145761) fragments, and another where pre-functionalized benzylisoquinoline units are merged via diaryl ether bond formation. escholarship.org

Several classical and modern reactions are employed for these transformations:

Ullmann Condensation: This is the most frequently used method for creating the diaryl ether linkages in BBIQ synthesis. uni-muenchen.de It involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). byjus.comiitk.ac.inorganic-chemistry.org In the context of this compound synthesis, this typically involves coupling two appropriately substituted benzylisoquinoline monomers. uni-muenchen.de The reaction often requires high temperatures, and its efficiency can be affected by the electronic nature and steric hindrance of the coupling partners. acs.org

Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of the tetrahydroisoquinoline moiety. uni-muenchen.de It involves the acid-catalyzed cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus oxychloride, to form a dihydroisoquinoline intermediate, which is then reduced to the final THIQ. uni-muenchen.deacs.org

Pictet-Spengler Reaction: As an alternative to the Bischler-Napieralski reaction, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes under acidic conditions to yield the THIQ core. uni-muenchen.de This method can be advantageous for constructing benzyltetrahydroisoquinolines. uni-muenchen.de

Reaction Purpose in this compound Synthesis Description Key Reagents
Ullmann Condensation Formation of diaryl ether bridgesCopper-catalyzed coupling of an aryl halide and a phenol. uni-muenchen.deorganic-chemistry.orgCopper (Cu) powder or salts (e.g., CuI), high temperature. byjus.comfrontiersin.org
Bischler-Napieralski Reaction Construction of tetrahydroisoquinoline unitsAcid-catalyzed cyclization of a β-arylethylamide. uni-muenchen.dePOCl₃, PPA (polyphosphoric acid). uni-muenchen.de
Pictet-Spengler Reaction Construction of tetrahydroisoquinoline unitsAcid-catalyzed condensation and cyclization of a β-arylethylamine and an aldehyde. uni-muenchen.deProtic or Lewis acids. uni-muenchen.de
Chan-Evans-Lam Coupling Alternative for diaryl ether formationCopper-catalyzed cross-coupling using boronic acids. uni-muenchen.deCopper salts, base, oxygen or air as oxidant. uni-muenchen.de
Buchwald-Hartwig Coupling Alternative for diaryl ether formationPalladium-catalyzed cross-coupling of aryl halides/triflates with alcohols. uni-muenchen.dePalladium catalyst, phosphine (B1218219) ligand, base. uni-muenchen.de

This compound possesses two chiral centers at positions C-1 and C-1′, and its absolute configuration has been established as (S, R). ias.ac.in Its diastereomer, Tiliacorinine (B1221359), has the (S, S) configuration. ias.ac.in Achieving stereocontrol in the total synthesis of these molecules is a critical challenge.

Strategies for stereoselective synthesis often involve:

Asymmetric Hydrogenation: In a modular approach to synthesizing BBI alkaloids, a Noyori asymmetric transfer hydrogenation was used to establish the stereochemistry of the tetrahydroisoquinoline core with high enantiomeric excess. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or other parts of the molecule can direct the stereochemical outcome of key bond-forming reactions. mdpi.comnih.gov

Chiral Pool Synthesis: Starting from enantiomerically pure building blocks, such as amino acids like L-DOPA (a precursor to dopamine), can pre-install the desired stereochemistry. core.ac.uk

The absolute configuration of this compound was determined through biosynthetic studies, which established that it has S and R configurations at the C-1 and C-1′ centers, respectively. ias.ac.in

The total synthesis of this compound is fraught with challenges that have spurred significant methodological advancements.

Key Synthetic Challenges:

Low Yields in Coupling Reactions: The classical Ullmann reaction often suffers from low to moderate yields, particularly when coupling sterically hindered or electron-rich fragments, which are common in BBIQ precursors. acs.org

Macrocyclization: The intramolecular cyclization to form the large macrocyclic ring is often a low-yielding step due to entropic factors and competing intermolecular polymerization.

Stereocontrol: Precisely controlling the relative and absolute stereochemistry at the two chiral centers to obtain a single diastereomer is non-trivial. acs.org

Methodological Advancements:

Modern Cross-Coupling Reactions: Newer palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam couplings, offer milder conditions and broader substrate scope for the crucial diaryl ether bond formation compared to the traditional Ullmann reaction. uni-muenchen.de

Microbial Synthesis: Advances in synthetic biology have enabled the production of key BBIQ precursors, such as (S)-reticuline, in engineered microbial hosts like Saccharomyces cerevisiae. nih.govbohrium.com This approach offers a sustainable and potentially more efficient route to obtaining the core building blocks. core.ac.uk

Novel Cyclization Strategies: Researchers have developed innovative macrocyclization strategies, such as concomitant cyclization and ether bond formation, to improve the efficiency of the ring-closing step. rsc.org

Semi-Synthetic Modifications and this compound Analog Design

Beyond total synthesis, the modification of the naturally isolated this compound molecule provides a direct route to novel derivatives and analogs. This approach allows chemists to probe structure-activity relationships and potentially optimize the molecule's properties. mdpi.com

Derivatization involves making small chemical changes to the this compound scaffold. The key functional groups available for modification are the phenolic hydroxyl groups and the secondary amine nitrogens. Common strategies include:

Alkylation/Acylation: The phenolic hydroxyls and secondary amines can be readily alkylated (e.g., methylation) or acylated to alter polarity and hydrogen-bonding capabilities. ias.ac.in

Halogenation: Introducing halogen atoms, such as bromine, at specific positions on the aromatic rings can modify the electronic properties and metabolic stability of the molecule. A notable example is the synthesis of 13′-bromo-tiliacorinine, a derivative of the closely related Tiliacorinine. capes.gov.br

Reductive Amination: The secondary amines can be converted to tertiary amines via reductive amination with formaldehyde (B43269) and a reducing agent. escholarship.org

The synthesis of analogs involves more significant structural changes to the this compound framework. This can include altering the substitution patterns, changing the nature of the isoquinoline units, or modifying the macrocyclic ring system. For instance, a modular synthesis approach has been used to create a library of BBI alkaloids with different stereochemistries at the chiral centers, enabling a comprehensive study of how stereochemistry influences bioactivity. acs.org The synthesis of analogs where the benzyl (B1604629) or tetrahydroisoquinoline units are replaced with other heterocyclic systems is also a viable strategy for exploring new chemical space. researchgate.net

Chemical Reactivity of this compound: Nucleophilic Substitution, Oxidation, Reduction, and Condensation Reactions in Analog Synthesis

The intricate bisbenzylisoquinoline scaffold of this compound, characterized by its multiple aromatic rings, ether linkages, and nitrogen-containing groups, presents several opportunities for chemical modification to generate novel analogs. researchgate.netsmolecule.com The primary sites for synthetic transformation are the phenolic hydroxyl group and the two tertiary amine nitrogens. These functional groups allow for a range of chemical reactions, including nucleophilic substitution, oxidation, reduction, and condensation, which are instrumental in creating libraries of derivatives for structure-activity relationship studies.

Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone for modifying the this compound structure, primarily targeting the phenolic hydroxyl group and the tertiary amines.

Reactions at the Hydroxyl Group: The single phenolic hydroxyl group is a key handle for derivatization. It can readily undergo O-acylation and O-alkylation. A direct example of this is the synthesis of tiliacorinine 12′-O-acetate, a modified analog of this compound's diastereomer, tiliacorinine. researchgate.net This transformation highlights the accessibility of the hydroxyl group for ester formation. Similarly, O-alkylation to form ether derivatives is a feasible strategy. General methods like the Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, could be applied to introduce a variety of alkyl or arylalkyl groups at this position, potentially modulating the compound's lipophilicity and target interactions. pnas.org The phenolic hydroxyl can also be converted into other useful functionalities, such as azides or thiols, which can then be used for further conjugation. nih.gov

Reactions at Nitrogen Atoms: The two tertiary amine nitrogens within the tetrahydroisoquinoline moieties can act as nucleophiles. They can be quaternized by reacting with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This modification would introduce a permanent positive charge, significantly altering the molecule's solubility and biological properties.

Aromatic Substitution: While more challenging due to the electron-rich nature of the aromatic rings, electrophilic aromatic substitution could potentially be used to introduce substituents like nitro or halogen groups, which can then be further transformed. Conversely, nucleophilic aromatic substitution has been employed in the total synthesis of related alkaloids, such as the Ullmann condensation, which was used to construct the biaryl portion of this compound itself. thieme-connect.de

Oxidation

The this compound molecule has several sites susceptible to oxidation. The tertiary amines can be oxidized to form N-oxides, and the benzylic carbons of the tetrahydroisoquinoline systems can also undergo oxidation. who.int

N-Oxide Formation: The tertiary amine groups can be oxidized using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding N-oxides. For instance, the related bisbenzylisoquinoline alkaloid cocsuline has been oxidized with H₂O₂ to produce cocsuline N-oxide. jcsp.org.pk This transformation introduces polarity and can alter the pharmacological profile of the parent alkaloid.

Oxidative Cleavage and Rearrangement: More strenuous oxidation can lead to the cleavage of the alkaloid's core structure. In vitro oxidation of the BBI alkaloid oxyacanthine (B1194922) results in the formation of baluchistanamine through the cleavage of a benzylic bond, creating an isoquinolone–benzylisoquinoline dimer. who.int Photo-oxidative cleavage has also been explored as a degradative tool for BBI alkaloids, sometimes resulting in the formation of lactams. acs.org Such reactions demonstrate that the core scaffold can be modified to produce entirely new classes of derivatives.

Reduction

Reduction reactions are primarily relevant for the transformation of oxidized this compound derivatives. For example, a this compound N-oxide analog could be reduced back to the parent tertiary amine using common reducing agents. This is demonstrated in the chemistry of the related alkaloid cocsuline, where cocsuline N-oxide is reduced back to cocsuline using dilute sulfuric acid. jcsp.org.pk This oxidation-reduction sequence can serve as a method for temporary protection or modulation of the nitrogen's reactivity.

Condensation Reactions

Condensation reactions offer a pathway to build more complex structures onto the this compound framework, although specific examples starting with the intact alkaloid are not extensively documented in the literature. smolecule.com The phenolic hydroxyl group could participate in condensation reactions, for example, with aldehydes in the presence of an acid catalyst (e.g., Mannich reaction) to append new side chains. mdpi.com The synthesis of various heterocyclic systems often relies on the condensation of functional groups like amines with carbonyl compounds, suggesting that derivatives of this compound could be used as platforms for building fused ring systems. nih.govajol.info

Reaction TypeReactive Site on this compoundPotential Reagents & ConditionsProduct Type/AnalogReference Example (Related Compounds)
Nucleophilic Substitution (Acylation)Phenolic HydroxylAcid chlorides, AnhydridesEster AnalogsSynthesis of tiliacorinine 12′-O-acetate researchgate.net
Nucleophilic Substitution (Alkylation)Phenolic HydroxylAlkyl halides, Base (e.g., NaH)Ether AnalogsGeneral Williamson Ether Synthesis pnas.org
Nucleophilic Substitution (Quaternization)Tertiary AminesAlkyl halides (e.g., CH₃I)Quaternary Ammonium SaltsAlkylation of pyrrolizidine (B1209537) alkaloids chemistry-chemists.com
OxidationTertiary AminesH₂O₂, m-CPBAN-Oxide DerivativesCocsuline → Cocsuline N-oxide jcsp.org.pk
Oxidative CleavageBenzylic C-H bondsStrong oxidants, PhotolysisSeco-alkaloids, LactamsOxyacanthine → Baluchistanamine who.int, Photo-oxidative cleavage of BBIs acs.org
ReductionN-Oxide groupReducing agents (e.g., H₂/Pd, H₂SO₄)Tertiary AminesCocsuline N-oxide → Cocsuline jcsp.org.pk
CondensationPhenolic Hydroxyl, Aromatic RingsAldehydes, Carboxylic acidsComplex fused-ring or side-chain analogsGeneral Mannich reaction principles mdpi.com

Biocatalytic and Chemoenzymatic Approaches to this compound Analogs

The structural complexity of this compound and related bisbenzylisoquinoline alkaloids (BBIs) makes their total synthesis and analog generation challenging via purely chemical methods. Biocatalytic and chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful alternatives for accessing these complex molecules. researchgate.netpageplace.de

While the direct biotransformation of this compound to produce analogs is an area ripe for exploration, current research has focused heavily on the de novo chemoenzymatic synthesis of related BBI alkaloids. nih.gov These established strategies provide a clear blueprint for how diverse this compound analogs could be generated in the future.

A key chemoenzymatic approach involves the synthesis of enantiopure benzylisoquinoline monomers using enzymes, followed by their chemical coupling to form the dimeric structure. researchgate.netnih.gov A prominent example is the synthesis of (+)-tetrandrine. thieme-connect.com The process typically involves these key steps:

Enzymatic Pictet-Spengler Reaction: The synthesis begins with the stereoselective condensation of dopamine (B1211576) or its derivatives with an aldehyde, catalyzed by a norcoclaurine synthase (NCS) enzyme. This reaction establishes the core tetrahydroisoquinoline skeleton with high enantiomeric purity. researchgate.netthieme-connect.com

Enzymatic Methylation: Following the initial cyclization, specific hydroxyl and amine functionalities on the monomer are regioselectively methylated using a panel of O-methyltransferases (OMTs) and N-methyltransferases (NMTs). researchgate.netthieme-connect.com This enzymatic approach avoids the need for complex protection-deprotection schemes common in traditional chemical synthesis.

Chemical Coupling: The enzymatically prepared monomers are then dimerized using chemical methods. Biomimetic oxidative phenol coupling (e.g., using K₃[Fe(CN)₆]) can form the initial diaryl ether bond. researchgate.netthieme-connect.com Subsequent intramolecular macrocyclization can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Suzuki-Miyaura reaction, to forge the final ether linkage and complete the synthesis of the macrocyclic alkaloid. researchgate.netnih.govzjxu.edu.cn

This modular strategy allows for the creation of diverse BBI analogs by simply varying the initial building blocks or the enzymes used in the cascade. researchgate.net Furthermore, advances in microbial engineering have enabled the complete biosynthesis of BBI alkaloids like guattegaumerine (B1218701) and berbamunine (B191780) in yeast, demonstrating the potential for producing these compounds through fermentation. pnas.org The key to this success was identifying and engineering promiscuous enzymes, such as didomain epimerases (DRS-DRR), that could act on non-native substrates essential for the BBI pathway. pnas.org

The application of biotransformation, using either isolated enzymes or whole-cell systems, represents another promising avenue for generating this compound analogs. semanticscholar.org Enzymes such as cytochrome P450s, dioxygenases, or glycosyltransferases could potentially be used for late-stage functionalization of the this compound scaffold, introducing hydroxyl groups, cleaving ether bonds, or adding sugar moieties to create novel derivatives with potentially new biological activities.

StrategyKey StepEnzyme Class / Reaction TypePurpose in Analog SynthesisReference (Related BBI Alkaloids)
Chemoenzymatic Total SynthesisStereoselective C-C Bond FormationNorcoclaurine Synthase (NCS)Creates chiral tetrahydroisoquinoline monomers.Syntheses of Tetrandrine, Berbamunine researchgate.netpnas.orgthieme-connect.com
Regioselective MethylationO-Methyltransferases (OMTs), N-Methyltransferases (NMTs)Adds methyl groups to specific positions without protecting groups.Syntheses of various BBI alkaloids researchgate.netthieme-connect.com
Dimerization / MacrocyclizationUllmann Coupling, Suzuki-Miyaura ReactionChemically couples monomers to form the final dimeric structure.Syntheses of Tetrandrine, O-methylrepandine researchgate.netnih.govzjxu.edu.cn
Microbial BiosynthesisEngineered Metabolic PathwayEpimerases (DRS-DRR), P450 monooxygenasesDe novo production of BBI alkaloids in a heterologous host (e.g., yeast).Synthesis of Guattegaumerine, Berbamunine pnas.org
BiotransformationLate-stage FunctionalizationP450s, Glycosyltransferases, etc.Directly modifies the isolated this compound scaffold to create new analogs.General alkaloid biotransformation principles nih.govsemanticscholar.org

Biosynthetic Pathways and Engineering of Tiliacorine Production

Proposed Biosynthetic Pathway of Tiliacorine in Tiliacora Species

The biosynthesis of this compound is a sophisticated process that leverages the well-established upstream pathway of benzylisoquinoline alkaloids and introduces a crucial intermolecular coupling step. The pathway converges two stereochemically distinct monomeric units to create the final dimeric structure.

The journey to this compound begins with the common precursor for all BIAs, the amino acid L-tyrosine. mdpi.com The initial steps involve a series of enzymatic conversions to produce two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.net The foundational reaction of the BIA pathway is the stereospecific Pictet-Spengler condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. mdpi.comnih.gov This molecule serves as the universal precursor for the vast majority of the 2,500 known BIAs. nih.gov

Following the formation of (S)-norcoclaurine, a sequence of methylation reactions occurs. First, norcoclaurine 6-O-methyltransferase (6OMT) methylates the hydroxyl group at the C-6 position to form (S)-coclaurine. Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom, producing (S)-N-methylcoclaurine. researchgate.net

Feeding experiments using labeled precursors in Tiliacora racemosa have definitively shown that this compound is formed from the oxidative coupling of two N-methylcoclaurine units. unirioja.es Crucially, these experiments revealed that this compound possesses both S and R stereochemistry at its two asymmetric centers (C-1 and C-1'), indicating that its biosynthesis requires both (S)-N-methylcoclaurine and (R)-N-methylcoclaurine as precursors. unirioja.es The biosynthesis of the (R)-enantiomer is believed to occur via a parallel pathway that starts with the formation of (R)-norcoclaurine, a process observed in other plant species. mdpi.com

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound Name Role in Pathway
L-Tyrosine Primary amino acid precursor
Dopamine Precursor for the tetrahydroisoquinoline moiety
4-Hydroxyphenylacetaldehyde (4-HPAA) Precursor for the benzyl (B1604629) moiety
(S)-Norcoclaurine First committed intermediate of the BIA pathway
(S)-Coclaurine Intermediate after O-methylation of (S)-norcoclaurine
(S)-N-Methylcoclaurine One of the two monomeric units for dimerization
(R)-N-Methylcoclaurine The second monomeric unit required for dimerization

The intermediate (S)-N-methylcoclaurine represents a critical branch point in BIA metabolism. In many well-studied plants like opium poppy, the primary metabolic flux directs (S)-N-methylcoclaurine towards hydroxylation by a cytochrome P450 enzyme, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1). This reaction forms (S)-3'-hydroxy-N-methylcoclaurine, which is then methylated to produce (S)-reticuline, a central hub intermediate that leads to the biosynthesis of numerous other BIA classes, including morphinans (e.g., morphine), protoberberines (e.g., berberine), and aporphines. researchgate.net This pathway represents a major metabolic diversion away from the synthesis of bisbenzylisoquinoline alkaloids.

In plants that produce bisBIAs like this compound, a portion of the (S)-N-methylcoclaurine pool bypasses this hydroxylation step and is instead channeled directly into the oxidative coupling reaction. mdpi.comresearchgate.net The biosynthesis of this compound is therefore a prime example of pathway convergence. It requires the confluence of two separate stereochemical pathways: one leading to (S)-N-methylcoclaurine and a parallel one that generates (R)-N-methylcoclaurine. The precise mechanism for generating the (R)-enantiomer may involve an epimerase that converts the (S)-form to the (R)-form, or a less common (R)-specific NCS. nih.gov These two distinct monomeric precursors must be produced and transported to the site of the coupling enzyme for the final dimerization to occur.

Elucidation of Key Biosynthetic Enzymes Involved in this compound Formation

The defining step in this compound biosynthesis is the intermolecular oxidative coupling of the (S)- and (R)-N-methylcoclaurine monomers. This complex reaction, which forms both a carbon-oxygen (C-O) ether bridge and a carbon-carbon (C-C) biphenyl (B1667301) bond to create the rigid, dimeric scaffold, is catalyzed by specialized cytochrome P450 monooxygenases. unirioja.esnih.gov

Within the vast superfamily of plant P450s, enzymes belonging to the CYP80 family are known to be responsible for the phenol (B47542) coupling reactions that characterize the formation of many BIA skeletons, including bisBIAs. mdpi.comresearchgate.netoup.com A well-characterized example is berbamunine (B191780) synthase (CYP80A1) from Berberis stolonifera, which catalyzes the regio- and stereospecific C-O coupling of one molecule of (S)-N-methylcoclaurine with one molecule of (R)-N-methylcoclaurine to form the bisBIA berbamunine. mdpi.com

While the specific enzyme that catalyzes the final coupling step to form this compound in Tiliacora species has not yet been isolated and characterized, it is hypothesized to be a homologous CYP80A-type enzyme. mdpi.comresearchgate.net This putative "this compound synthase" would be responsible for recognizing both enantiomers of N-methylcoclaurine and precisely orchestrating the oxidative coupling to form the correct diaryl ether and biphenyl linkages. In addition to this key coupling enzyme, the upstream enzymes such as norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and a reticuline (B1680550) epimerase-like enzyme are all essential for providing the necessary monomeric precursors. nih.govresearchgate.net

Genetic and Metabolic Engineering Strategies for Enhanced this compound Production

The low abundance of this compound in its natural plant sources and the complexity of its chemical synthesis make biotechnological production an attractive alternative. nih.gov Advances in synthetic biology and metabolic engineering offer powerful tools to reconstruct the this compound biosynthetic pathway in microbial hosts, enabling scalable and controlled production. lbl.gov

Reconstituting the entire this compound biosynthetic pathway in a microbial chassis such as the yeast Saccharomyces cerevisiae is a promising strategy for its production. nih.govnih.gov Although this compound itself has not yet been produced this way, a strong proof-of-concept exists through the successful de novo biosynthesis of the related bisBIAs guattegaumerine (B1218701) and berbamunine in engineered yeast. nih.govnih.gov

This landmark achievement provides a clear roadmap for this compound production. The process would involve the heterologous expression of a suite of plant-derived genes:

Upstream Pathway: Genes encoding the enzymes to convert L-tyrosine into (S)-N-methylcoclaurine. biorxiv.org

Epimerization: A gene for an epimerase or a similar enzyme to convert a portion of the (S)-N-methylcoclaurine into the required (R)-N-methylcoclaurine. nih.gov

Coupling Reaction: The gene for the specific cytochrome P450 (likely a CYP80A) that catalyzes the final intermolecular coupling.

Reductase Partner: A cytochrome P450 reductase (CPR) from a plant source to provide the necessary electrons for the P450-catalyzed reaction.

Significant optimization is required to achieve high titers. Strategies that have proven effective for other BIAs include tuning the expression levels of each pathway enzyme, optimizing fermentation conditions (e.g., temperature and media composition), and supplementing the media with pathway precursors like L-DOPA to boost metabolic flux. nih.gov These approaches have led to dramatic, multi-thousand-fold increases in the production of related bisBIAs in yeast. nih.gov

Combinatorial biosynthesis leverages the inherent flexibility of biosynthetic enzymes to create novel, non-natural compounds. nih.gov This approach can be used to generate new derivatives of this compound with potentially altered or improved pharmacological properties. The key coupling enzymes, the CYP80s, are particularly promising targets for this strategy due to their ability to accept various substrates.

Several combinatorial approaches could be envisioned:

Enzyme Swapping: Introducing different CYP80 enzymes from various plant species into a microbial strain engineered to produce the N-methylcoclaurine precursors. These enzymes might catalyze different bond linkages or couple the monomers in a different orientation, leading to novel bisBIA scaffolds. This was demonstrated effectively when replacing the native CYP450 in a berbamunine-producing yeast strain with a chimeric variant, which completely changed the product profile. nih.gov

Precursor Engineering: Modifying the upstream pathway enzymes to generate altered monomeric precursors. For example, using O-methyltransferases with different specificities could yield N-methylcoclaurine analogues with varied methylation patterns. Feeding these novel monomers to the this compound synthase could result in new dimeric products.

Downstream Modification: Incorporating additional tailoring enzymes into the engineered host. As demonstrated in the yeast production of berbamunine, the inclusion of other putative BIA biosynthetic enzymes enabled the de novo production of derivatives like magnocurarine (B150353) and armepavine (B1667600) from pathway intermediates. nih.gov

This synthetic biology approach not only allows for the creation of a library of novel this compound-related compounds for drug discovery but also deepens the fundamental understanding of the structure-function relationships of the biosynthetic enzymes involved.

Mechanistic Investigations of Tiliacorine S Biological Activities

Molecular Mechanisms of Acetylcholinesterase Inhibition by Tiliacorine

Acetylcholinesterase (AChE) is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signal transmission at cholinergic synapses. Inhibiting AChE activity can lead to increased acetylcholine levels, which is therapeutically relevant for conditions like Alzheimer's disease and myasthenia gravis.

Enzyme Kinetics and Binding Studies

The inhibition of AChE by potential therapeutic agents is typically characterized through enzyme kinetics studies. These studies aim to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) and quantify the potency of the inhibitor using parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) nih.govmdpi.com. For instance, compounds like tolserine (B1244227) have demonstrated partial non-competitive inhibition of human AChE with an IC50 value of 8.13 nM nih.gov, while geraniol (B1671447) has been identified as a competitive inhibitor with an IC50 of 98.06 ± 3.92 µM mdpi.com.

However, specific detailed enzyme kinetic data, including IC50 values, Ki, Km, and Vmax changes, for this compound's direct interaction with acetylcholinesterase is not extensively detailed in the provided literature. While this compound is recognized for its biological activities, the precise kinetic parameters governing its inhibition of AChE remain an area requiring further elucidation.

Structural Basis of this compound-Acetylcholinesterase Interactions

Understanding the structural basis of this compound's interaction with AChE would involve examining how the molecule binds to the enzyme's active site. AChE possesses a deep, narrow active-site gorge lined by amino acid residues, including those forming the catalytic anionic site (CAS) and peripheral anionic site (PAS) plos.orgnih.govmdpi.com. Ligands typically bind to these sites, influencing the enzyme's catalytic activity. Molecular docking studies, for example, have revealed how compounds like DL0410 interact with specific residues such as Trp86, His447, and Ser293 within the AChE active site mdpi.com. Similarly, geraniol has been shown to bind within the CAS cavity of AChE mdpi.com.

Specific research detailing the structural interactions of this compound with AChE, such as through X-ray crystallography or molecular docking simulations that identify the precise binding residues and modes, is not comprehensively available in the provided search results. Further investigations are needed to map this compound's binding pose and its specific interactions within the AChE enzyme structure.

Cellular Pathways Modulated by this compound in Antineoplastic Contexts

This compound has been investigated for its potential antineoplastic properties, suggesting its ability to influence cellular pathways critical for cancer cell survival and proliferation.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Various natural compounds and chemotherapeutic agents induce apoptosis through diverse molecular pathways, including the activation of caspases, disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins nih.govresearchgate.netnih.govmdpi.com. For instance, niclosamide (B1684120) has been shown to induce apoptosis in leukemia cells by inhibiting the NF-kappaB pathway and increasing ROS levels nih.gov.

While this compound is noted for inhibiting tumor growth , the specific molecular mechanisms by which it induces apoptosis in cancer cell lines are not exhaustively detailed in the provided literature. General antineoplastic strategies often involve triggering these pathways, and future research may clarify this compound's specific role in modulating apoptosis signaling cascades.

Cell Proliferation Inhibition and Cell Cycle Regulation by this compound

The uncontrolled proliferation of cancer cells is a hallmark of the disease, often driven by dysregulation of the cell cycle mdpi.comnih.govvhio.net. Compounds that can inhibit cell proliferation by arresting the cell cycle at specific phases (e.g., G1, S, G2/M) are of significant therapeutic interest. For example, certain fluoroquinolones have been shown to induce S-G2/M phase cell cycle arrest in cancer cells mdpi.com, and various phytochemicals can suppress cell growth and induce cell cycle arrest mdpi.com.

This compound has been identified as a compound that inhibits tumor growth . However, detailed research findings on how this compound specifically affects cancer cell proliferation and regulates the cell cycle, including its impact on cell cycle phases or key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), are not extensively provided in the current search results.

Synergistic Interactions with Established Chemotherapeutic Agents at a Molecular Level

The development of drug resistance and severe adverse effects remain significant challenges in cancer chemotherapy researchgate.netfrontiersin.org. Combination therapies, where a novel agent is used alongside established chemotherapeutic drugs, can potentially enhance efficacy, overcome resistance, and reduce toxicity. Such synergistic effects can arise from the combined action on multiple cellular pathways or by sensitizing cancer cells to existing treatments nih.govmdpi.comfrontiersin.org. For example, niclosamide has demonstrated synergistic effects with frontline chemotherapeutic agents like cytarabine (B982) and etoposide (B1684455) in acute myelogenous leukemia cells nih.gov.

This compound has been studied within the context of herbal formulations for its potential antineoplastic mechanisms researchgate.net. However, specific molecular mechanisms detailing how this compound might interact synergistically with established chemotherapeutic agents to improve their efficacy or overcome resistance are not comprehensively presented in the provided literature. Further research is required to elucidate any such synergistic molecular interactions.

List of Compounds Mentioned:

this compound

Nor-Tiliacorine

Acetylcholine

Choline

Acetate

TEPP (Tetraethyl pyrophosphate)

Sarin

Aldicarb

Carbofuran

Carbaryl

Fenobucarb

Propoxur

DL0410

Donepezil

Tacrine

Geraniol

Physostigmine

Phenserine

Tolserine

Niclosamide

Cytarabine

Etoposide

Daunorubicin

Flavopiridol

Abemaciclib

Fulvestrant

Trastuzumab

Gefitinib

Bevacizumab

Potential as a Histone Deacetylase (HDAC) Inhibitor

Current scientific literature available from the search results does not provide specific data or investigations detailing this compound's potential as a Histone Deacetylase (HDAC) inhibitor. Further research would be required to explore this specific mechanism of action.

Anti-inflammatory Action of this compound at the Cellular and Molecular Level

This compound and extracts from plants containing it, such as Tiliacora triandra, have demonstrated notable anti-inflammatory effects. These effects are attributed to the modulation of key inflammatory mediators and signaling pathways involved in the inflammatory cascade smolecule.comsmolecule.comsemanticscholar.orgresearchgate.net. Studies indicate that this compound's anti-inflammatory properties are a significant aspect of its biological activity, making it a subject of interest for managing inflammatory conditions smolecule.comsmolecule.com.

Modulation of Inflammatory Mediators and Signaling Pathways

This compound and its related compounds exert their anti-inflammatory actions through the regulation of critical inflammatory mediators and signaling pathways. Research has shown that extracts from Tiliacora triandra can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory response semanticscholar.org. Furthermore, Tilianin, a related flavonoid, has been shown to inhibit the TNF-α/NF-κB pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.govmdpi.com. Tiliroside, another related compound, also attenuates the NLRP3 inflammasome activation and reduces the production of IL-6, iNOS, COX-2, and nitric oxide (NO) by modulating JNK and p38 MAPK signaling pathways mdpi.com. This compound extracts have been observed to suppress NO accumulation in lipopolysaccharide (LPS)-stimulated macrophage cells, further supporting its anti-inflammatory role researchgate.net.

Table 1: Modulation of Inflammatory Mediators by this compound and Related Compounds

Compound/ExtractTarget Mediator/PathwayEffectReference
Tiliacora triandra leaf extractiNOS, COX-2Inhibition semanticscholar.org
TilianinTNF-α, IL-1β, IL-6Inhibition mdpi.com
TilianinTNF-α/NF-κB pathwayInhibition nih.govmdpi.com
TilirosideIL-6, iNOS, COX-2, NOReduction mdpi.com
TilirosideJNK, p38 MAPK pathwaysModulation mdpi.com
This compound extractsNO accumulationSuppression researchgate.net
Tiliacora triandra (CDDP neurotoxicity)TNF-α, IL-6, IL-1βSignificant reduction nih.gov

Impact on Immune Cell Function and Gene Expression

This compound's influence on immune cell function, particularly macrophages, is a key aspect of its anti-inflammatory activity. Studies have indicated that extracts containing this compound can downregulate the induction of inflammatory proteins such as iNOS and COX-2 in LPS-stimulated macrophages semanticscholar.org. This suppression of key inflammatory markers suggests that this compound can modulate immune cell responses to inflammatory stimuli. Furthermore, Tiliacora racemosa leaf extracts have been shown to induce oxidative stress, leading to DNA damage and cell cycle arrest, potentially involving pathways like PI3K/Akt/NFκB, which are critical in immune cell activation and inflammatory signaling nih.gov.

Antioxidant Mechanisms of this compound

This compound exhibits significant antioxidant properties, contributing to its protective effects against cellular damage smolecule.com. The antioxidant capacity is linked to the presence of phenolic compounds and chlorophyll (B73375) in plants like Tiliacora triandra, which contain this compound semanticscholar.orgresearchgate.net.

Free Radical Scavenging Capabilities and Redox Modulation

This compound and its plant sources demonstrate robust free radical scavenging capabilities. Assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) have been employed to quantify this activity. For instance, hot water extracts of T. triandra leaves showed a high DPPH radical scavenging value of 90.95%, while ethanol (B145695) extracts achieved 77.61% semanticscholar.org. Water extracts of T. triandra have also shown the highest scavenging activity for both DPPH and ABTS radicals nrct.go.thnih.gov. This compound itself has been noted for its ability to scavenge free radicals, contributing to redox modulation within biological systems smolecule.com.

Table 2: Free Radical Scavenging Activity of Tiliacora Extracts

Extract/SampleAssayValue/ActivityReference
T. triandra leaves (hot water)DPPH90.95% scavenging semanticscholar.org
T. triandra leaves (ethanol)DPPH77.61% scavenging semanticscholar.org
T. triandra water extractDPPHHighest scavenging activity nrct.go.th
T. triandra water extractABTSHighest scavenging activity nrct.go.th
T. triandra water extractDPPHIC50 = 0.197 mg/ml nih.gov
T. triandra ethanol extractDPPHIC50 = 0.333 mg/ml nih.gov
T. triandra acetone (B3395972) extractDPPHIC50 = 0.419 mg/ml nih.gov
T. triandra water extractABTSIC50 = 0.077 mg/ml nih.gov
T. triandra ethanol extractABTSIC50 = 0.191 mg/ml nih.gov
T. triandra acetone extractABTSIC50 = 0.312 mg/ml nih.gov
This compound (isolated)DPPHShowed significant scavenging activity
This compound (isolated)ABTSExhibited activity bsi.gov.in
TilirosideROSReduction of mitochondrial ROS production nih.gov

Protection Against Oxidative Stress in Biological Systems

This compound and its related compounds have demonstrated protective effects against oxidative stress in various biological systems. For instance, extracts of Tiliacora triandra have shown neuroprotective effects by helping to balance redox status and reduce inflammation, thereby mitigating cisplatin-induced neurotoxicity researchgate.netnih.gov. The compound's ability to modulate redox balance suggests a role in protecting cells from damage caused by reactive oxygen species (ROS) nih.govnih.gov. Research has also indicated that this compound can inhibit RNA and protein synthesis, potentially by influencing cellular redox states embrapa.br.

Compound List:

this compound

Tiliacorinine (B1221359)

Nortiliacorinine A

Alkaloid G

Alkaloid H

Tilianin

Tiliroside

Tiliaresine

Tiliacosine

Tiliasine

13'-bromo-tiliacorinine

Antimicrobial Activity and Related Mechanisms

This compound and its related alkaloids have demonstrated notable antimicrobial properties, with particular attention paid to their efficacy against Mycobacterium tuberculosis.

Antimycobacterial Activity Against Drug-Resistant Strains of Mycobacterium tuberculosis

Bisbenzylisoquinoline alkaloids, including this compound, tiliacorinine, and 2'-nortiliacorinine, have been evaluated for their activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB) capes.gov.brresearchgate.netnih.gov. These studies indicate that these compounds possess significant antimycobacterial potential. This compound, along with its analogues, exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 6.2 μg/mL against various clinical isolates of MDR-MTB, with a frequently observed MIC of 3.1 μg/mL capes.gov.brresearchgate.netnih.gov. These findings suggest that bisbenzylisoquinoline alkaloids represent promising chemical scaffolds for the development of novel anti-tuberculosis agents capes.gov.brresearchgate.netnih.gov. Furthermore, molecular docking studies have explored potential interactions of this compound with targets like M. tuberculosis pantothenate kinase (PknB), hinting at specific molecular mechanisms of action researchgate.net.

Table 1: Antimycobacterial Activity of this compound and Related Alkaloids Against MDR-MTB

AlkaloidMinimum Inhibitory Concentration (MIC) Range (µg/mL) Against MDR-MTB
This compound0.7 – 6.2 (commonly 3.1)
Tiliacorinine0.7 – 6.2 (commonly 3.1)
2'-Nortiliacorinine0.7 – 6.2 (commonly 3.1)
13'-Bromo-tiliacorinine0.7 – 6.2

Data compiled from multiple sources capes.gov.brresearchgate.netnih.gov.

Exploration of Other Antibacterial and Antifungal Mechanisms

Beyond its activity against Mycobacterium tuberculosis, this compound is recognized as part of a broader class of alkaloids with antibacterial and antifungal potential dntb.gov.uanih.govresearchgate.netmdpi.comums.edu.my. Research indicates that highly active alkaloids in this category often share common structural and physicochemical properties. These include being planar and amphiphilic, possessing a molecular mass typically between 200 and 400 g/mol , and having a polar surface area around 50 Ų. The proposed mechanisms of action for these compounds frequently involve interactions with bacterial or fungal DNA, inhibition of topoisomerase enzymes, or disruption of the cytoplasmic membrane dntb.gov.uanih.govresearchgate.netmdpi.comums.edu.my. This compound is listed among alkaloids that have demonstrated potent activity, yielding MIC values of ≤ 1 µg/mL, positioning them as candidates for further development into lead molecules for antimicrobial therapies dntb.gov.uanih.govresearchgate.netums.edu.my.

Table 2: General Characteristics and Proposed Mechanisms of Active Alkaloids

Characteristic/MechanismDescription
Molecular StructurePlanar, Amphiphilic
Molecular Mass200 – 400 g/mol
Polar Surface AreaApproximately 50 Ų
Primary TargetsDNA, Topoisomerase, Cytoplasmic Membrane

General properties associated with active antibacterial and antifungal alkaloids, including this compound dntb.gov.uanih.govresearchgate.netmdpi.comums.edu.my.

Enzyme Inhibition Profiles Beyond Acetylcholinesterase

While this compound's interaction with acetylcholinesterase has been noted, investigations into its effects on other enzyme systems, particularly those relevant to metabolic regulation, are also of interest.

Investigation of this compound Interactions with Neurotransmitter Receptors

The neuropharmacological potential of this compound is an area of ongoing scientific inquiry. Studies are exploring how this compound interacts with neurotransmitter receptors, which are fundamental to neural communication and function smolecule.com.

Research into this compound's interactions with neurotransmitter receptors is currently in progress, aiming to provide insights into its potential neuropharmacological effects smolecule.com. Neurotransmitters are chemical messengers that transmit signals between neurons and other target cells, binding to specific receptors on the cell membrane to elicit a response khanacademy.orgwikipedia.org. These interactions can lead to excitation, inhibition, or modulation of neuronal activity wikipedia.org. While the general principles of neurotransmitter-receptor interactions are well-documented, specific findings detailing this compound's direct binding affinities, modulatory effects, or impact on receptor signaling pathways are not extensively detailed in the available literature, indicating that this area requires further dedicated investigation smolecule.com.

Structure Activity Relationship Sar Studies of Tiliacorine and Its Derivatives

Systematic Modification of Tiliacorine Structure and Resultant Changes in Biological Activity

SAR studies on this compound and its related compounds have revealed insights into which structural elements are critical for its bioactivity. Research has indicated that the bisbenzylisoquinoline core structure is fundamental for the significant inhibitory activities observed across various derivatives researchgate.net.

Specific modifications have yielded important findings:

N-Methylation: Studies suggest that methylation of the nitrogen atoms within the this compound structure is not a prerequisite for biological activity, as several methylated and unmethylated derivatives have demonstrated comparable efficacy researchgate.net.

Stereochemistry: The activity observed in certain this compound derivatives indicates an apparent absence of strict stereospecificity requirements for some of its biological actions researchgate.net.

Antimalarial Activity: this compound and its diastereomer, tiliacorinine (B1221359), have shown antimalarial activity, and ongoing research focuses on modifying their structures to enhance this specific activity tci-thaijo.orgscispace.com.

Antibacterial Activity: While this compound itself exhibits antibacterial properties, related compounds like tiliarine and 2'-nortiliacorinine have also been noted for their antibacterial effects against specific bacterial strains researchgate.net. This compound, however, was found to be inactive against certain pathogens such as Vibrio cholerae and Pseudomonas aeruginosa researchgate.net.

The exploration of this compound derivatives aims to pinpoint structural features that modulate activity against different biological targets, such as protein kinases (e.g., PknB) or viral proteins (e.g., MPXV VP39), as suggested by preliminary computational studies researchgate.net.

Advanced Analytical and Computational Methodologies in Tiliacorine Research

Application of Advanced Spectroscopic Techniques for Biological Interaction Analysis

Advanced spectroscopic techniques are pivotal for understanding how Tiliacorine interacts with biological macromolecules. While specific studies detailing this compound's interactions using these methods were not found in the provided sources, the general applications of these techniques in biological research are well-established.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to quantitatively characterize biomolecular interactions. ITC measures the heat released or absorbed during molecular binding events, providing comprehensive thermodynamic parameters such as binding affinity (K<0xE2><0x82><0x90>), reaction enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n) wikipedia.orgupm.eslabmanager.com. It is considered a gold standard for dissecting the thermodynamics of interactions upm.es. SPR, conversely, quantifies binding by immobilizing one molecule onto a sensor surface and monitoring real-time binding events as another molecule flows over it, primarily yielding kinetic data (association and dissociation rates) alongside affinity labmanager.comnicoyalife.com. Both techniques are complementary, with SPR offering kinetic insights and high-throughput screening capabilities, while ITC provides a complete thermodynamic profile labmanager.com.

In Silico Screening and Molecular Modeling for Novel Target Identification

Computational approaches, including virtual screening and molecular modeling, are instrumental in identifying potential biological targets for compounds like this compound and predicting their interactions.

Virtual ligand screening and pharmacophore modeling are in silico techniques used to identify potential drug candidates and their targets by analyzing molecular interactions mdpi.comsimulations-plus.commedsci.org. Pharmacophore modeling involves defining the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity, which can then be used to screen large compound databases mdpi.comsimulations-plus.commedsci.org. Molecular docking, a related technique, predicts the preferred orientation of a ligand to a protein target and estimates the binding affinity.

Concluding Perspectives and Future Research Trajectories for Tiliacorine

Synthesis of Current Academic Understanding of Tiliacorine

This compound is a bisbenzylisoquinoline alkaloid primarily isolated from plants of the Tiliacora genus, such as Tiliacora racemosa and Tiliacora triandra. smolecule.comontosight.ainih.gov Its complex chemical structure, featuring a biphenylbisbenzylisoquinoline framework, has been elucidated through sophisticated spectroscopic methods like 2D NMR. bsi.gov.in The primary methods for obtaining this compound are extraction from its natural plant sources followed by purification, though total synthesis approaches have been explored to construct its intricate molecular architecture. smolecule.com

Current research has established that this compound possesses a range of significant pharmacological activities. It is recognized for its anti-inflammatory, anticancer, antimalarial, and neuroprotective properties. smolecule.comontosight.ainih.govnrct.go.th The anti-inflammatory effects are attributed to its ability to reduce inflammatory markers. smolecule.com Its anticancer activity has been demonstrated against various cancer cell lines, with proposed mechanisms including the induction of apoptosis and inhibition of cell proliferation. smolecule.comijmscr.comresearchgate.net Furthermore, studies have highlighted its potential as an antimycobacterial agent, showing activity against multidrug-resistant strains of Mycobacterium tuberculosis. medkoo.commdpi.commahidol.ac.th In the context of neuroprotection, research indicates that extracts containing this compound can protect against cerebral ischemia-reperfusion injury by reducing oxidative stress. nih.govresearchgate.net

Table 1: Summary of Key Research Findings on this compound

Research Area Key Findings References
Isolation & Structure Isolated from Tiliacora species; complex bisbenzylisoquinoline structure elucidated by spectroscopic techniques. smolecule.comontosight.ainih.govbsi.gov.in
Pharmacological Activities
Anti-inflammatory Reduces inflammatory markers. smolecule.comnih.gov
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines, including cervical cancer and cholangiocarcinoma. smolecule.comijmscr.comresearchgate.netpeerj.com
Antimalarial Demonstrates activity against Plasmodium falciparum, including chloroquine-resistant strains. nrct.go.thontosight.ai
Antimycobacterial Effective against multidrug-resistant Mycobacterium tuberculosis. medkoo.commdpi.commahidol.ac.th
Neuroprotective Protects against cerebral ischemia-reperfusion injury by mitigating oxidative stress. nih.govresearchgate.netresearchgate.net

Identification of Emerging Research Frontiers and Unexplored Mechanistic Avenues

While the foundational pharmacological properties of this compound are becoming clearer, several emerging research frontiers and unexplored mechanistic avenues warrant deeper investigation. A significant area for future exploration is the detailed elucidation of its molecular mechanisms of action. For instance, while it is known to induce apoptosis in cancer cells, the specific signaling pathways and molecular targets involved remain to be fully characterized. researchgate.netpeerj.com Understanding how this compound interacts with key regulatory proteins in apoptosis, such as caspases and Bcl-2 family members, could provide a more precise understanding of its anticancer effects. nih.gov

In the realm of its anti-inflammatory activity, the exact signaling cascades modulated by this compound are not fully understood. Research could focus on its effects on key inflammatory pathways such as the NF-κB and MAPK signaling pathways. mdpi.com Similarly, while its neuroprotective effects are linked to antioxidant activity, exploring its potential interactions with specific neuronal receptors or enzymes could reveal novel therapeutic targets for neurodegenerative diseases. nih.govmdpi.com

Another emerging frontier is the investigation of this compound's potential synergistic effects with existing therapeutic agents. smolecule.com Preliminary research suggests it may enhance the efficacy of certain chemotherapeutic drugs, opening possibilities for combination therapies that could reduce drug resistance and improve treatment outcomes in cancer. smolecule.com The exploration of its potential to reverse multidrug resistance in cancer cells is a particularly promising, yet underexplored, avenue. ijmscr.com

Furthermore, the biosynthesis of this compound in its natural plant sources presents a complex and intriguing area for research. researchgate.netuchile.cl Unraveling the enzymatic machinery and genetic regulation behind its formation could pave the way for biotechnological production methods.

Strategic Directions for Future Fundamental and Translational Research on this compound

To advance the scientific understanding and potential clinical application of this compound, future research should follow several strategic directions.

Fundamental Research:

Detailed Mechanistic Studies: In-depth investigations are needed to pinpoint the molecular targets and signaling pathways through which this compound exerts its anticancer, anti-inflammatory, and neuroprotective effects. ontosight.ai Techniques such as proteomics, transcriptomics, and molecular docking studies could be employed to identify direct binding partners and downstream signaling events. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound chemical structure can help identify the key functional groups responsible for its biological activities. theses.cz This knowledge is crucial for designing and synthesizing more potent and selective analogs.

Biosynthetic Pathway Elucidation: Characterizing the complete biosynthetic pathway of this compound in Tiliacora species will not only be a significant scientific achievement but could also enable its production through synthetic biology approaches. researchgate.netrsc.org

Translational Research:

Preclinical Development: Rigorous preclinical studies are essential to evaluate the efficacy of this compound in various animal models of disease. acs.org This includes cancer xenograft models, models of chronic inflammation, and models of neurodegenerative disorders.

Pharmacokinetic and Toxicological Profiling: A thorough understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a drug candidate. smolecule.com Comprehensive toxicity studies are also necessary to establish its safety profile. ontosight.ai

Formulation Development: Investigating novel drug delivery systems, such as nanocrystal formulations, could enhance the bioavailability and therapeutic efficacy of this compound. mdpi.com

Interdisciplinary Approaches for Advancing this compound Science

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach, integrating expertise from various scientific fields. researcher.lifemdpi.comaithor.com

Chemistry and Biology: Organic chemists are needed for the total synthesis of this compound and its analogs, while pharmacologists and molecular biologists are essential for elucidating its mechanisms of action and evaluating its efficacy in biological systems. smolecule.comresearchgate.net

Computational Science: Computational biologists and bioinformaticians can play a crucial role in predicting molecular targets through docking studies and analyzing large datasets from 'omics' studies. mdpi.com This can help prioritize experimental investigations and guide drug design.

Biotechnology: Experts in synthetic biology and metabolic engineering can work towards establishing sustainable and scalable production platforms for this compound, potentially in microbial or plant cell cultures. rsc.org

Materials Science: Collaboration with materials scientists could lead to the development of innovative drug delivery systems to improve the therapeutic index of this compound. frontiersin.org

Clinical Research: Ultimately, translating the basic science of this compound into clinical applications will require the involvement of clinicians and medical researchers to design and conduct clinical trials.

By fostering collaboration across these disciplines, the scientific community can accelerate the pace of discovery and unlock the full therapeutic potential of this promising natural compound. researcher.lifemdpi.com

Q & A

Q. What experimental methodologies are recommended for assessing Tiliacorine's cytotoxicity in cancer cell lines?

  • Methodological Answer : To evaluate cytotoxicity, use dose-response assays with multiple cell lines (e.g., cholangiocarcinoma cells KKU-M214) and a concentration gradient (e.g., 0–8.7 µM). Include controls for baseline viability and normalize data to untreated groups. Calculate IC50 values using nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism). Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for cell-type-specific sensitivity variations .

Q. What analytical techniques are critical for confirming this compound's chemical structure and purity?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, 2D-COSY) to resolve stereochemistry and functional groups, as shown in CDCl3 solvent studies . High-performance liquid chromatography (HPLC) or LC-MS under optimized conditions (e.g., 15-minute retention time with baseline separation) confirms purity and quantifies compound integrity .

Q. How should researchers design experiments to ensure reproducibility of this compound's bioactivity studies?

  • Methodological Answer : Follow standardized protocols for cell culture (e.g., passage number limits, serum consistency) and compound preparation (e.g., DMSO concentration ≤0.1%). Document all experimental variables (e.g., incubation time, temperature) in line with journal guidelines (e.g., Beilstein Journal’s requirement for detailed synthetic procedures and characterization data) . Use reference compounds as positive controls.

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values of this compound across different cell lines?

  • Methodological Answer : Investigate cell-specific factors such as membrane permeability, efflux pump expression (e.g., P-glycoprotein), or metabolic activity. Perform comparative assays with isogenic cell lines or gene-edited models (e.g., CRISPR knockouts of drug transporters). Use proteomics or transcriptomics to identify resistance markers and validate findings with orthogonal methods (e.g., siRNA silencing) .

Q. What advanced spectroscopic methods can elucidate this compound's interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, use cryo-electron microscopy (cryo-EM) or X-ray crystallography of this compound bound to target proteins (e.g., apoptosis regulators). Cross-validate with computational docking simulations (e.g., AutoDock Vina) .

Q. How can metabolomic approaches clarify this compound's mechanism of action in cancer cells?

  • Methodological Answer : Conduct untargeted metabolomics (LC-MS/MS) to profile changes in metabolic pathways (e.g., glycolysis, oxidative phosphorylation) post-treatment. Integrate with RNA-seq data to link metabolite shifts to gene expression. Use pathway enrichment tools (e.g., MetaboAnalyst) and validate key findings with stable isotope tracing (e.g., 13C^{13}C-glucose labeling) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction conditions (e.g., solvent purity, temperature control) and characterize intermediates via inline analytics (e.g., FTIR for functional groups). Implement quality control checks (e.g., 1H^1H-NMR purity ≥95%) and adhere to ICH guidelines for stability testing (e.g., forced degradation under heat/light/humidity) .

Data Analysis & Interpretation

Q. How should conflicting data on this compound's apoptotic vs. cytostatic effects be resolved?

  • Methodological Answer : Conduct time-course experiments with multiple endpoints (e.g., Annexin V/PI staining for apoptosis, EdU incorporation for proliferation). Use combinatorial indices (e.g., SynergyFinder) to assess drug interactions. Apply Bayesian statistical models to quantify uncertainty in mode-of-action classifications .

Q. What frameworks are recommended for integrating this compound studies into broader literature reviews?

  • Methodological Answer : Use systematic review tools (e.g., PRISMA guidelines) to screen databases (PubMed, SciFinder) with controlled vocabularies (e.g., MeSH terms: "this compound," "antitumor agents"). Critically appraise studies using criteria like dose-response rigor, assay relevance, and reproducibility metrics outlined in and .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound-related animal studies?

  • Methodological Answer :
    Follow ARRIVE 2.0 guidelines for in vivo experiments: report sample size justification, randomization, and blinding. Obtain institutional ethics approval (e.g., IACUC) and include statements in manuscripts. Use species-specific humane endpoints (e.g., tumor volume limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.